(S)-1-((S)-2-Acetamidopropanoyl)-N-((S)-1-amino-1-oxopropan-2-yl)-N-methylpyrrolidine-2-carboxamide (S)-1-((S)-2-Acetamidopropanoyl)-N-((S)-1-amino-1-oxopropan-2-yl)-N-methylpyrrolidine-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17307056
InChI: InChI=1S/C14H24N4O4/c1-8(16-10(3)19)13(21)18-7-5-6-11(18)14(22)17(4)9(2)12(15)20/h8-9,11H,5-7H2,1-4H3,(H2,15,20)(H,16,19)/t8-,9-,11-/m0/s1
SMILES:
Molecular Formula: C14H24N4O4
Molecular Weight: 312.36 g/mol

(S)-1-((S)-2-Acetamidopropanoyl)-N-((S)-1-amino-1-oxopropan-2-yl)-N-methylpyrrolidine-2-carboxamide

CAS No.:

Cat. No.: VC17307056

Molecular Formula: C14H24N4O4

Molecular Weight: 312.36 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-((S)-2-Acetamidopropanoyl)-N-((S)-1-amino-1-oxopropan-2-yl)-N-methylpyrrolidine-2-carboxamide -

Specification

Molecular Formula C14H24N4O4
Molecular Weight 312.36 g/mol
IUPAC Name (2S)-1-[(2S)-2-acetamidopropanoyl]-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-methylpyrrolidine-2-carboxamide
Standard InChI InChI=1S/C14H24N4O4/c1-8(16-10(3)19)13(21)18-7-5-6-11(18)14(22)17(4)9(2)12(15)20/h8-9,11H,5-7H2,1-4H3,(H2,15,20)(H,16,19)/t8-,9-,11-/m0/s1
Standard InChI Key MTPRNSWGVDVGIR-QXEWZRGKSA-N
Isomeric SMILES C[C@@H](C(=O)N1CCC[C@H]1C(=O)N(C)[C@@H](C)C(=O)N)NC(=O)C
Canonical SMILES CC(C(=O)N1CCCC1C(=O)N(C)C(C)C(=O)N)NC(=O)C

Introduction

Chemical Structure and Stereochemical Configuration

Molecular Architecture

The compound’s IUPAC name reflects its intricate structure: a pyrrolidine-2-carboxamide core substituted with acetamidopropanoyl and amino-oxopropan-2-yl groups. The (S) configurations at all stereocenters ensure a defined three-dimensional arrangement, which is pivotal for interactions with biological targets.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₁₄H₂₄N₄O₄
Molecular Weight312.36 g/mol
IUPAC Name(2S)-1-[(2S)-2-acetamidopropanoyl]-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-methylpyrrolidine-2-carboxamide
Canonical SMILESCC(C(=O)N1CCCC1C(=O)N(C)C(C)C(=O)N)NC(=O)C
InChIKeyMTPRNSWGVDVGIR-QXEWZRGKSA-N

The stereochemical integrity of the molecule is preserved through its synthesis, as evidenced by the Standard InChI descriptor. The pyrrolidine ring adopts a puckered conformation, while the acetamido and carboxamide groups participate in hydrogen-bonding networks .

Synthesis and Manufacturing

Peptide Coupling Strategies

The synthesis relies on sequential amide bond formation using carbodiimides or aminium salts. For instance, the coupling of (S)-2-acetamidopropanoic acid with N-methylpyrrolidine-2-carboxamide occurs under inert conditions to prevent racemization.

Stereochemical Control

Maintaining the (S) configuration requires chiral auxiliaries or asymmetric catalysis. Mitsunobu reactions and enzyme-mediated acylations are employed to ensure >99% enantiomeric excess. Side reactions, such as epimerization at the α-carbon, are mitigated by low-temperature conditions (−20°C) and short reaction times .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but limited solubility in water (<1 mg/mL). Stability studies indicate decomposition above 150°C, with hydrolysis of the acetamido group occurring under strongly acidic (pH < 2) or basic (pH > 10) conditions .

Table 2: Comparative Physicochemical Data

CompoundMolecular Weight (g/mol)LogPWater Solubility (mg/mL)
Target Compound312.360.89<1
N-Methylpyrrolidine-2-carboxamide128.17−0.5245
(S)-2-Acetamidopropanoic Acid131.13−1.0322

The higher LogP (0.89) of the target compound compared to its precursors suggests increased lipophilicity, likely due to the N-methyl group and pyrrolidine ring .

Comparative Analysis with Structural Analogs

Functional Group Modifications

Replacing the N-methyl group with bulkier substituents (e.g., isopropyl) reduces solubility but enhances target affinity in similar molecules. The (S) configuration at all stereocenters is critical; epimerization at any center abolishes activity in protease inhibition assays .

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